

Application of Acid Green 16 in dyeing protein-based fibers for research.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

[Get Quote](#)

Application Notes: Acid Green 16 in Protein Fiber Research

Introduction

Acid Green 16 (C.I. 44025) is a water-soluble, anionic triarylmethane dye widely utilized in research for its ability to selectively stain protein-based fibers such as wool, silk, and nylon.^[1] ^[2]^[3]^[4]^[5] Its primary application lies in the textile industry as a model compound for studying dyeing kinetics, color fastness, and developing sustainable dyeing processes.^[1] Beyond textiles, **Acid Green 16** serves as a valuable tool in biological and histological research as a counterstain, particularly for collagen and cytoplasmic elements, and in the development of advanced materials like molecularly imprinted polymers for chemical sensing.^[1]^[3]

Mechanism of Action

The dyeing of protein fibers with **Acid Green 16** is governed by a direct dyeing mechanism based on electrostatic interactions.^[1] In an acidic aqueous solution (typically pH 3-5), the amino groups (-NH₂) present in the protein's polypeptide chains become protonated, acquiring a positive charge (-NH₃⁺).^[1]^[6]^[7] **Acid Green 16**, with its negatively charged sulfonic acid groups (-SO₃⁻), is then attracted to these positively charged sites on the fiber. This attraction leads to the formation of strong ionic bonds, effectively adsorbing the dye onto the fiber substrate.^[1] The process follows a Langmuir-type adsorption model, similar to other acid dyes in aqueous systems.^[8]

Broader Research Applications

For researchers in drug development and related scientific fields, **Acid Green 16** and similar dyes offer insights beyond simple coloration:

- Studying Protein-Protein Interactions: The binding of dyes to proteins can be influenced by the protein's conformation. Changes in environmental conditions, such as pH, can alter protein folding and subsequent dye interactions, providing a method to study these complex dynamics.[9]
- Histological Staining: In complex staining protocols, **Acid Green 16** can be used as a counterstain to provide contrast and highlight specific components like collagen.[1]
- Development of Sensing Technologies: The dye can be used as a template molecule for creating molecularly imprinted polymers (MIPs). These synthetic receptors have cavities specifically designed to rebind **Acid Green 16**, making them useful for solid-phase extraction and the development of chemical sensors for environmental pollutants.[3]
- Lead Compounds in Drug Discovery: Historically, synthetic dyes have served as foundational lead compounds for major drug classes, including sulfa antibiotics and antifungal azoles.[10] The study of dye-protein interactions continues to be relevant for understanding drug binding and action.[10]

Quantitative Data

Table 1: Physicochemical Properties of Acid Green 16

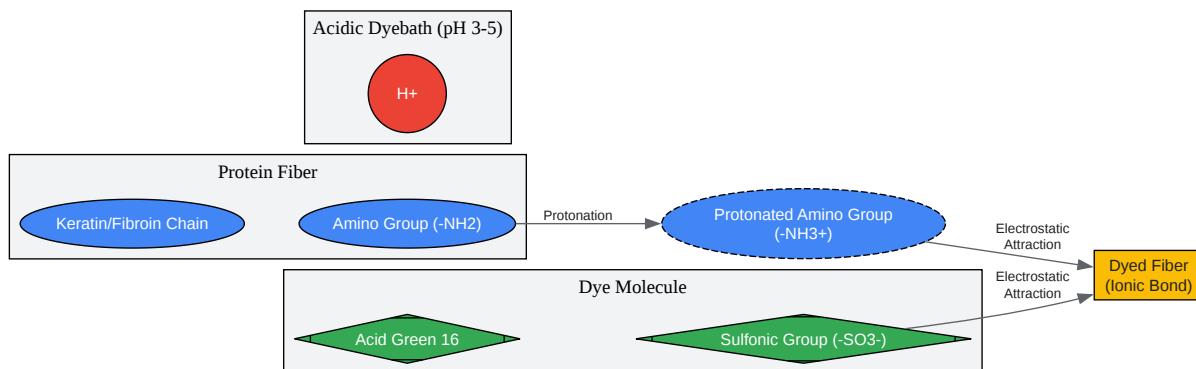
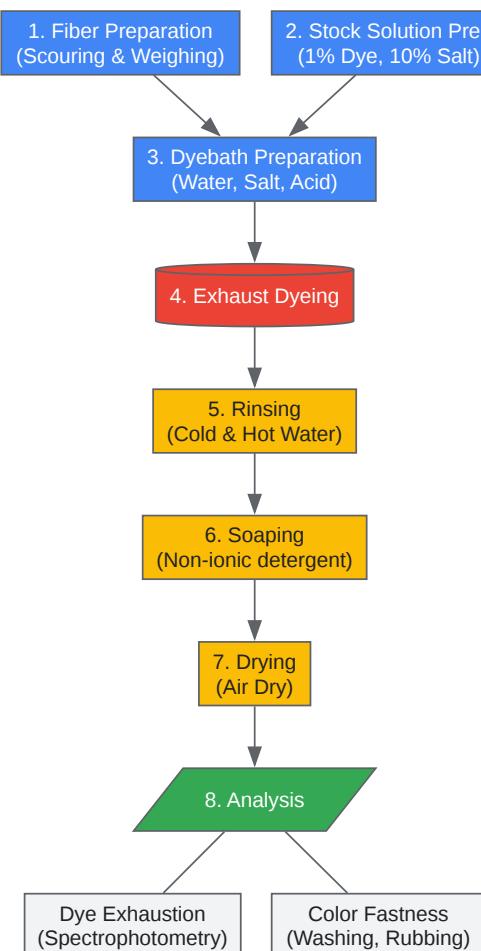

Property	Value	Reference
C.I. Name	Acid Green 16	[4] [5] [11]
C.I. Number	44025	[4] [5]
CAS Number	12768-78-4	[5] [11]
Chemical Class	Triarylmethane	[4] [5]
Molecular Formula	C ₂₇ H ₂₅ N ₂ NaO ₆ S ₂	[4] [5] [11]
Molecular Weight	560.62 g/mol	[4] [5] [11]
Appearance	Dark Green Powder	[11] [12]
Solubility	Soluble in water (blue-green), soluble in ethanol (green)	[4] [5] [12]

Table 2: Dyeing Fastness Properties of Acid Green 16 on Wool Fabric

The following data represents the color fastness of wool dyed with **Acid Green 16**, rated on a scale of 1 (poor) to 5 (excellent).


Fastness Test	Grade	Reference
Light Fastness	[11]	
1/25 Standard Depth	1	[11]
1/1 Standard Depth	3	[11]
2/1 Standard Depth	3-4	[11]
Soaping (40°C)	[11]	
Fading	4	[11]
Staining	5	[11]
Perspiration (Acidic)	[11]	
Fading	4-5	[11]
Staining	3-5	[11]
Perspiration (Alkaline)	[11]	
Fading	4-5	[11]
Staining	3-4	[11]
Dry Rubbing	5	[11]
Seawater	[11]	
Fading	4-5	[11]
Staining	3-4	[11]

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **Acid Green 16** binding to protein fibers.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for dyeing protein fibers.

Experimental Protocols

Protocol 1: Preparation of Reagents and Stock Solutions

This protocol details the preparation of solutions for a standard laboratory-scale dyeing experiment.

- Dye Stock Solution (1% w/v):
 - Accurately weigh 1.0 g of **Acid Green 16** powder.[\[13\]](#)
 - In a 100 mL volumetric flask, dissolve the dye in a small amount of deionized water.
 - Once dissolved, bring the volume up to the 100 mL mark with deionized water and stir until the solution is homogeneous.
- Glauber's Salt Solution (10% w/v):
 - Weigh 10.0 g of anhydrous sodium sulfate (Glauber's salt).
 - Dissolve in approximately 80 mL of deionized water in a 100 mL volumetric flask.
 - Make up the volume to 100 mL and ensure it is fully dissolved. Sodium sulfate acts as a leveling agent to promote even dye uptake.[\[13\]](#)
- Acetic Acid Solution (10% v/v):
 - In a fume hood, add 10 mL of glacial acetic acid to approximately 80 mL of deionized water in a 100 mL volumetric flask.
 - Make up the volume to 100 mL. This solution will be used to adjust the pH of the dyebath.

Protocol 2: Exhaust Dyeing of Protein Fibers (Wool/Silk)

This protocol is designed for a 2% depth of shade on a 5 g protein fiber sample (e.g., wool yarn, silk fabric) with a 40:1 liquor-to-goods ratio.

- Fiber Preparation:
 - Prepare a 5 g sample of the protein fiber.
 - Scour the fiber by washing it with a 1 g/L non-ionic detergent solution at 40-50°C for 15-20 minutes to remove any impurities.[14]
 - Rinse thoroughly with warm and then cold water and gently squeeze out excess water.
- Dyebath Preparation:
 - Calculate the total required volume of the dyebath: 5 g fiber × 40 mL/g = 200 mL.
 - In a 250 mL or 400 mL beaker (or a laboratory dyeing machine pot), add approximately 150 mL of deionized water.
 - Add 10 mL of the 10% Glauber's Salt solution (final concentration: 5 g/L).
 - Using the 10% acetic acid solution, adjust the pH of the dyebath to between 4 and 5.[15]
 - Add 10 mL of the 1% **Acid Green 16** stock solution (for a 2% shade on weight of fiber).
 - Add the remaining deionized water to reach the final volume of 200 mL and stir well.
- Dyeing Process:
 - Introduce the pre-wetted fiber sample into the dyebath at approximately 40°C.
 - Increase the temperature of the dyebath to 90-95°C at a rate of 2°C per minute.
 - Hold the temperature at 90-95°C and continue the dyeing process for 60 minutes, ensuring gentle agitation to promote even dyeing.
 - After 60 minutes, allow the dyebath to cool down slowly before removing the fiber sample.
- After-treatment (Wash-off):
 - Remove the dyed fiber from the bath.

- Rinse thoroughly with cold water until the water runs clear.[16]
- Perform a soaping wash with 2 g/L non-ionic detergent at 50°C for 15 minutes to remove any unfixed dye from the surface.[16]
- Rinse again with hot water and then cold water.
- Squeeze out excess water and allow the fiber to air-dry away from direct sunlight.

Protocol 3: Spectrophotometric Assessment of Dye Exhaustion

This protocol measures the percentage of dye that has transferred from the dyebath to the fiber.

- Sample Collection: Before and after the dyeing process, take a small, measured aliquot (e.g., 1 mL) from the dyebath.
- Dilution: Dilute each aliquot to a known volume (e.g., 10 mL or 25 mL) with deionized water to ensure the absorbance reading is within the spectrophotometer's linear range.
- Measurement:
 - Using a UV-Vis spectrophotometer, determine the maximum absorbance wavelength (λ_{max}) for **Acid Green 16** (typically around 610 nm).
 - Measure the absorbance of the diluted initial and final dyebath samples at this λ_{max} .
- Calculation: Calculate the percent exhaustion (%E) using the following formula:
 - $$\%E = [(A_{\text{initial}} - A_{\text{final}}) / A_{\text{initial}}] \times 100$$
 - Where A_{initial} is the absorbance of the initial dyebath and A_{final} is the absorbance of the final dyebath.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid Green 16 | High-Purity Dye for Research [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid Green16, Acid Brilliant Green for Textile Silk Leather Wool use [ritan-chemical.com]
- 5. worlddyeviariety.com [worlddyeviariety.com]
- 6. mdpi.com [mdpi.com]
- 7. stainsfile.com [stainsfile.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the pH-dependence of dye-doped protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cncolorchem.com [cncolorchem.com]
- 12. tkechemical.com [tkechemical.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. Research on Acid Dye Printing Process - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application of Acid Green 16 in dyeing protein-based fibers for research.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084260#application-of-acid-green-16-in-dyeing-protein-based-fibers-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com